Ethyl 2-methylhexanoate chemical properties
Ethyl 2-methylhexanoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-Methylhexanoate
Abstract
Ethyl 2-methylhexanoate is a branched-chain fatty acid ethyl ester recognized for its characteristic fruity and apple-like aroma. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis, and analytical methodologies. As a key component in the flavor and fragrance industries, a thorough understanding of its characteristics is essential for researchers, chemists, and formulation scientists. This document synthesizes data from authoritative chemical databases and scientific literature to offer field-proven insights for its application and analysis.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundational step in any scientific investigation. The universally accepted identifiers for ethyl 2-methylhexanoate ensure unambiguous communication and data retrieval.
-
IUPAC Name: ethyl 2-methylhexanoate[1]
-
CAS Number: 32400-29-6[2]
-
Molecular Formula: C₉H₁₈O₂[1]
-
Canonical SMILES: CCCCC(C)C(=O)OCC[1]
-
InChIKey: LFLSVOVPJVCWKQ-UHFFFAOYSA-N[1]
The molecule's structure, featuring an ethyl ester of a monocarboxylic acid (2-methylhexanoic acid), is the primary determinant of its chemical behavior, including its volatility, solubility, and reactivity.
Physicochemical Properties
The physical properties of ethyl 2-methylhexanoate are critical for its application in formulations, defining its behavior in various matrices and its sensory perception. These properties are summarized in the table below. The branched nature of the hexanoate chain subtly influences these values compared to its linear isomer, ethyl heptanoate.
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Appearance | Colorless Liquid | [Various Suppliers] |
| Odor Profile | Fresh, fruity, apple, chamomile | [3] |
| Boiling Point | 176.00 - 177.00 °C (at 760 mm Hg, est.) | [4] |
| Density | 0.8719 g/cm³ (for methyl 2-ethylhexanoate) | [5] |
| Water Solubility | 117.8 mg/L at 25 °C (est.) | [4] |
| LogP (o/w) | 3.177 (est.) | [4] |
Note: Some experimental data is limited for this specific isomer, and values from closely related isomers or estimations are provided for guidance.
Synthesis and Reactivity
Synthesis via Fischer Esterification
The most common and industrially viable method for synthesizing ethyl 2-methylhexanoate is the Fischer esterification of 2-methylhexanoic acid with ethanol.
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is required. Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Reaction Conditions: The reaction is an equilibrium process. To drive the equilibrium towards the product (the ester), Le Châtelier's principle is applied. This is typically achieved by using an excess of one reactant (usually the less expensive one, ethanol) or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.
Caption: Fischer Esterification of 2-methylhexanoic acid.
General Reactivity
As an ester, ethyl 2-methylhexanoate is susceptible to hydrolysis under both acidic and basic conditions (saponification) to yield 2-methylhexanoic acid and ethanol. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst.
Spectroscopic and Analytical Profile
Characterization of ethyl 2-methylhexanoate relies on standard spectroscopic techniques. The data provides a unique fingerprint for identification and quality control.
Mass Spectrometry (MS)
When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), esters undergo characteristic fragmentation patterns.
-
Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 158) may be observed, though it can be weak.
-
Key Fragments: Expect significant peaks from McLafferty rearrangement (if applicable) and alpha-cleavages around the carbonyl group. Common fragments would include ions corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 113) and fragments related to the acylium ion [M-45]⁺. The base peak is often associated with these stable fragments.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show distinct signals for the ethyl group (a quartet for -OCH₂- and a triplet for -CH₃) and the 2-methylhexanoate chain. The proton at the chiral center (C2) will appear as a multiplet.
-
¹³C NMR: The carbon NMR spectrum provides clear evidence of the structure. Key signals include the carbonyl carbon (~175 ppm), the carbon of the methoxy group (-OCH₂-) (~60 ppm), and the chiral carbon (C2).[1]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl group (C=O) stretch, typically found around 1735-1750 cm⁻¹. Additional significant bands correspond to C-O stretching and C-H stretching from the alkyl chains.[1]
Standard Analytical Protocol: GC-MS Analysis
For quality control and research purposes, a validated GC-MS method is indispensable for confirming the identity and purity of ethyl 2-methylhexanoate.
Self-Validating Protocol
This protocol is designed to be self-validating through the inclusion of checks for retention time and mass spectral matching against a known standard or library.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 ppm solution of ethyl 2-methylhexanoate in a suitable solvent such as hexane or dichloromethane.
-
Instrument Setup:
-
GC Column: Use a non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent). The choice of a non-polar stationary phase is dictated by the relatively non-polar nature of the analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection: 1 µL injection volume with a split ratio of 50:1 to prevent column overloading.[7]
-
Temperature Program:
-
Initial oven temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion and key fragments.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis:
-
Confirm the retention time of the analyte peak against a previously run standard.
-
Verify the mass spectrum of the peak by comparing it to a reference library (e.g., NIST, Wiley). The match factor should be >85% for confident identification.
-
Caption: A typical workflow for GC-MS analysis.
Applications and Industrial Relevance
Ethyl 2-methylhexanoate is primarily utilized as a fragrance and flavoring agent.[8] Its unique scent profile makes it a valuable component in creating fruity and floral accords in perfumes, cosmetics, and household products. In the food industry, it can be used to impart apple, pineapple, and other fruity notes to beverages, candies, and baked goods.[9] Its branched structure provides a different aromatic nuance compared to straight-chain esters, offering formulators a broader palette for creating complex flavor profiles.
Safety and Handling
While specific GHS classification for ethyl 2-methylhexanoate is not universally harmonized, related esters are often classified as flammable liquids and may cause skin irritation.[6]
-
Handling: Standard laboratory safety practices should be employed. Handle in a well-ventilated area, and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[10][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Ethyl 2-methylhexanoate is a specialty ester with well-defined chemical properties that make it highly suitable for applications in the flavor and fragrance sector. Its synthesis is straightforward via Fischer esterification, and its identity and purity can be rigorously controlled using standard analytical techniques like GC-MS. This guide provides the foundational technical knowledge required for researchers and industry professionals to effectively utilize, analyze, and formulate with this versatile compound.
References
-
The Good Scents Company. (n.d.). ethyl 2-methyl-2-ethyl hexanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12714009, Ethyl 2-methylhexanoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-ethyl hexanoate. Retrieved from [Link]
-
PrepChem.com. (2023). Synthesis of ethyl 2-methyl-2-ethyl-hexanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102491, Methyl 2-ethylhexanoate. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Sodium 2-ethyl hexanoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102916, Ethyl 2-ethylhexanoate. Retrieved from [Link]
-
ChemSynthesis. (2024). ethyl 2-methylhexanoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-methyl-2-hexenoate. Retrieved from [Link]
- Google Patents. (n.d.). US4126585A - 2-Methyl-2-ethyl-hexanoate ester perfume compositions.
- Google Patents. (n.d.). US6033551A - Synthesis of metal 2-ethylhexanoates.
-
Quick Company. (n.d.). A Novel Process For Synthesis Of Pure Sodium 2 Ethyl Hexanoate Salt. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl (E)-2-hexenoate. Retrieved from [Link]
-
ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
-
Perfumer & Flavorist+. (2023). Ethyl Hexanoate in Tropical, Berry, Orchard, Fermented and Other Flavors. Retrieved from [Link]
-
The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents. Retrieved from [Link]
Sources
- 1. Ethyl 2-methylhexanoate | C9H18O2 | CID 12714009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 32400-29-6|Ethyl 2-methylhexanoate|BLDpharm [bldpharm.com]
- 3. ethyl 2-methyl-2-ethyl hexanoate, 58308-70-6 [thegoodscentscompany.com]
- 4. methyl 2-ethyl hexanoate, 816-19-3 [thegoodscentscompany.com]
- 5. methyl 2-ethylhexanoate CAS#: 816-19-3 [m.chemicalbook.com]
- 6. Methyl 2-ethylhexanoate | C9H18O2 | CID 102491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. perfumerflavorist.com [perfumerflavorist.com]
- 10. echemi.com [echemi.com]
- 11. chemos.de [chemos.de]
- 12. chemicalbook.com [chemicalbook.com]
